molecular formula C15H13NO6S2 B2597143 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853903-90-9

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2597143
CAS No.: 853903-90-9
M. Wt: 367.39
InChI Key: WHECEDBSMZOBPW-WDZFZDKYSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configured arylidene substituent at position 5 and a sulfanylidene group at position 2. Its structure has been validated via X-ray crystallography and spectroscopic methods (e.g., IR, NMR) in related analogs . The compound is synthesized via Knoevenagel condensation of 2-thioxo-thiazolidin-4-one with 3-methoxybenzaldehyde, followed by N-alkylation with bromosuccinic acid derivatives .

Properties

IUPAC Name

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S2/c1-22-9-4-2-3-8(5-9)6-11-13(19)16(15(23)24-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHECEDBSMZOBPW-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the condensation of a suitable aldehyde with cysteine or a cysteine derivative under acidic conditions to form the thiazolidine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Knoevenagel condensation reaction, where 3-methoxybenzaldehyde reacts with the thiazolidine intermediate in the presence of a base such as piperidine.

    Formation of the Butanedioic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential enzyme inhibitory activities. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes. Its ability to modulate biological pathways makes it a potential lead compound for new drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound Name Substituent at Position 5 Substituent at Position 3 Key Structural Features
2-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid 3-Methoxyphenylmethylidene Butanedioic acid Electron-donating methoxy group; polar dicarboxylic acid enhances solubility .
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid () 4-Methoxyphenylmethylidene Butanoic acid Positional isomer of methoxy group; reduced polarity compared to butanedioic acid .
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid () 4-Bromophenylmethylidene 3-Methylbutanoic acid Electron-withdrawing bromine increases electrophilicity; branched alkyl chain reduces solubility .
3-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid () Benzylidene (no substituent) Benzoic acid Simpler aromatic group; monofunctional carboxylic acid limits ionic interactions .
2-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid () 1H-Indol-3-ylmethylidene 4-(Methylsulfanyl)butanoic acid Bulky indole group enhances π-π stacking; methylsulfanyl increases lipophilicity .

Physicochemical Properties

Property 3-Methoxyphenyl Derivative 4-Methoxy Analog () Bromobenzylidene () Indolylmethylene ()
LogP 1.8 2.1 3.2 2.9
Aqueous Solubility (mg/mL) 12.5 8.7 1.3 3.8
Molecular Weight (g/mol) 407.4 393.4 400.3 446.5
Hydrogen Bond Donors 2 2 1 2

Molecular Docking and Target Interactions

  • Shikimate Kinase Inhibition (): The 3-methoxyphenyl group forms hydrogen bonds with Arg 136 (bond length: 2.9 Å), while the sulfanylidene group interacts with Met 45. This binding mode is less efficient than bromo-indole derivatives, which exhibit stronger hydrophobic interactions .
  • Carbonic Anhydrase IX : Pyrazole-containing analogs (e.g., ) show higher affinity (ΔG: −10.2 kcal/mol) due to additional van der Waals contacts with Val 121 and His 94 .

Biological Activity

The compound 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid belongs to the thiazolidine family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on antimicrobial and cytotoxic activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4S2C_{14}H_{13}NO_{4}S_{2} with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidine ring that is crucial for its biological activity. The presence of the methoxy group on the phenyl ring is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thioglycolic acid under controlled conditions. Variations in substituents on the aromatic ring can lead to different derivatives, affecting their biological activity.

Antimicrobial Activity

Research indicates that compounds within the thiazolidine class exhibit notable antimicrobial properties. In a study evaluating various thiazolidine derivatives, it was found that the presence of electron-donating groups like methoxy at specific positions enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundModerateWeak to ModerateModerate

In particular, derivatives with methoxy groups showed improved efficacy compared to their unsubstituted counterparts .

Cytotoxic Activity

In addition to antimicrobial properties, some thiazolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. A study evaluated several derivatives against human cancer cell lines including MCF-7 (breast cancer), HePG2 (liver cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain compounds exhibited significant cytotoxicity, particularly against HePG2 and PC-3 cell lines .

Cell LineCompound TestedIC50 (µM)
MCF-75b15
HePG25b10
HCT1165b20
PC-35b12

These findings suggest that structural modifications can enhance the cytotoxic potential of thiazolidine derivatives.

The exact mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the thiazolidine ring may interact with bacterial enzymes or cellular targets involved in proliferation and survival. The electron-donating properties of substituents like methoxy groups likely play a role in enhancing these interactions.

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